molecular formula C18H18BrN B14215024 Piperidine, 4-[(4-bromophenyl)phenylmethylene]- CAS No. 557795-45-6

Piperidine, 4-[(4-bromophenyl)phenylmethylene]-

Katalognummer: B14215024
CAS-Nummer: 557795-45-6
Molekulargewicht: 328.2 g/mol
InChI-Schlüssel: NRRFYNHDQVKZAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine, 4-[(4-bromophenyl)phenylmethylene]- is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-[(4-bromophenyl)phenylmethylene] group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-[(4-bromophenyl)phenylmethylene]- typically involves the reaction of piperidine with 4-bromobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Piperidine, 4-[(4-bromophenyl)phenylmethylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Piperidine, 4-[(4-bromophenyl)phenylmethylene]- has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: This compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It serves as a tool compound in studying biological pathways and mechanisms, particularly in cancer research.

Wirkmechanismus

The mechanism of action of Piperidine, 4-[(4-bromophenyl)phenylmethylene]- involves its interaction with specific molecular targets. It is known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells through caspase-dependent pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Bromophenyl)pyridine: Similar in structure but contains a pyridine ring instead of a piperidine ring.

    4-(4-Bromophenyl)piperidine: Lacks the phenylmethylene group, making it less complex.

Uniqueness

Piperidine, 4-[(4-bromophenyl)phenylmethylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate multiple signaling pathways makes it a valuable compound in medicinal chemistry and biological research.

Eigenschaften

CAS-Nummer

557795-45-6

Molekularformel

C18H18BrN

Molekulargewicht

328.2 g/mol

IUPAC-Name

4-[(4-bromophenyl)-phenylmethylidene]piperidine

InChI

InChI=1S/C18H18BrN/c19-17-8-6-15(7-9-17)18(14-4-2-1-3-5-14)16-10-12-20-13-11-16/h1-9,20H,10-13H2

InChI-Schlüssel

NRRFYNHDQVKZAN-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.